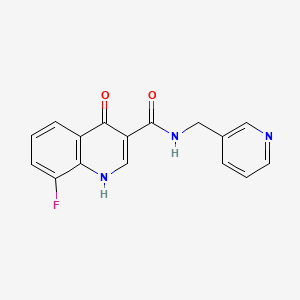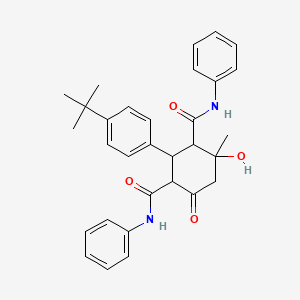![molecular formula C11H17NO2S2 B11051088 1-[2-(Butane-1-sulfonyl)ethyl]pyridine-2-thione](/img/structure/B11051088.png)
1-[2-(Butane-1-sulfonyl)ethyl]pyridine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(BUTANE-1-SULFONYL)ETHYL]-1,2-DIHYDROPYRIDINE-2-THIONE is an organic compound characterized by its unique structure, which includes a dihydropyridine ring and a butane-1-sulfonyl group
Preparation Methods
The synthesis of 1-[2-(BUTANE-1-SULFONYL)ETHYL]-1,2-DIHYDROPYRIDINE-2-THIONE typically involves nucleophilic substitution reactions. One common method includes the reaction of a dihydropyridine derivative with a butane-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the substitution . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[2-(BUTANE-1-SULFONYL)ETHYL]-1,2-DIHYDROPYRIDINE-2-THIONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can occur, especially at the dihydropyridine ring, using reagents like halogens or nitrating agents
Scientific Research Applications
1-[2-(BUTANE-1-SULFONYL)ETHYL]-1,2-DIHYDROPYRIDINE-2-THIONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-[2-(BUTANE-1-SULFONYL)ETHYL]-1,2-DIHYDROPYRIDINE-2-THIONE involves its interaction with specific molecular targets. The sulfonyl group can participate in various chemical reactions, including nucleophilic attacks, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
1-[2-(BUTANE-1-SULFONYL)ETHYL]-1,2-DIHYDROPYRIDINE-2-THIONE can be compared with other sulfonyl-containing compounds, such as:
2-(butane-1-sulfonyl)ethylamine: This compound has a similar sulfonyl group but differs in its amine functionality.
2-[2-(butane-1-sulfonyl)ethyl]-1,3-dioxane: This compound contains a dioxane ring instead of a dihydropyridine ring. The uniqueness of 1-[2-(BUTANE-1-SULFONYL)ETHYL]-1,2-DIHYDROPYRIDINE-2-THIONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H17NO2S2 |
|---|---|
Molecular Weight |
259.4 g/mol |
IUPAC Name |
1-(2-butylsulfonylethyl)pyridine-2-thione |
InChI |
InChI=1S/C11H17NO2S2/c1-2-3-9-16(13,14)10-8-12-7-5-4-6-11(12)15/h4-7H,2-3,8-10H2,1H3 |
InChI Key |
RMLPAVZFGUWENJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)CCN1C=CC=CC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]-3-(thiophen-3-yl)propanoate](/img/structure/B11051010.png)
![(1S,2S,5R)-2-[5-(2-Thienyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-YL]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B11051014.png)

![N-{7-[hydroxy(phenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-iodobenzamide](/img/structure/B11051026.png)
![2-(chloromethyl)-5-[(4-methylphenyl)amino]-3-(2-methylpropyl)-3H-anthra[1,2-d]imidazole-6,11-dione](/img/structure/B11051031.png)
![N-{1-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperidin-4-yl}-4-fluorobenzamide](/img/structure/B11051033.png)
![1-(2-chlorobenzyl)-2-[(4-chlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B11051040.png)

![1-(4-Fluorophenyl)-3-[4-(phenylacetyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11051052.png)
![6-amino-1-hydroxy-1-(4-methoxyphenyl)-3,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,4-c]pyridine-7-carbonitrile](/img/structure/B11051059.png)
![2-[(3-nitro-2-oxo-2H-chromen-4-yl)amino]benzamide](/img/structure/B11051060.png)
![2-[(3-Hydroxypropyl)amino]-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile](/img/structure/B11051062.png)
![9-chloro-3-methyl-8-(piperidin-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B11051064.png)
![6-(2-Chloro-4-fluorophenyl)-3-(3,5-difluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051074.png)
